N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-7-23(19,20)16-11-8-15(18)17(10-11)12-5-6-13(21-2)14(9-12)22-3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBZCHJDYWQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide is C₁₃H₁₈N₂O₃S, with a molecular weight of approximately 286.36 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
- A549 Human Lung Adenocarcinoma Cells : The compound demonstrated cytotoxic effects at concentrations as low as 50 µM, leading to a significant reduction in cell viability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
Inhibition studies revealed that the compound effectively reduces bacterial growth at varying concentrations.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on A549 cells treated with this compound showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data indicates a dose-dependent reduction in cell viability.
Case Study 2: Antimicrobial Activity Assessment
In antimicrobial assays against Staphylococcus aureus:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 30 |
These results confirm the compound's potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on structural analogs and their reported properties:
Sulfonamide Derivatives
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Molecular Weight: 589.1 g/mol (vs. ~340–360 g/mol estimated for the target compound). Melting Point: 175–178°C, suggesting moderate thermal stability. Bioactivity: Chromene and pyrazolopyrimidine moieties are associated with kinase inhibition, while the sulfonamide group enhances solubility. The target compound’s dimethoxyphenyl group may similarly modulate receptor affinity but lacks the fluorinated chromene system .
Pyrrolidinone-Containing Compounds
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Key Features: A pyrazole ring with sulfanyl and trifluoromethyl groups. The absence of a trifluoromethyl group may decrease lipophilicity compared to this analog .
Benzenesulfonamide Analogs
- 4-(4-Amino-1-(...)-1H-pyrazol-3-yl)-2-fluoro-N-isopropylbenzamide (): Functional Groups: Fluorinated benzamide vs. propane sulfonamide. Pharmacokinetics: The isopropyl group in the benzamide may enhance membrane permeability, whereas the propane sulfonamide in the target compound could improve aqueous solubility .
Data Table: Hypothetical Comparison of Key Properties
Research Findings and Limitations
- Synthesis Insights : The target compound’s propane sulfonamide group may be synthesized via nucleophilic substitution, analogous to methods in using sulfonating agents .
- Bioactivity Gaps: No direct data exist for the compound’s pharmacological profile. However, dimethoxyphenyl-substituted sulfonamides are documented in anticancer and anti-inflammatory research, suggesting plausible therapeutic avenues.
- Thermal Stability: The pyrrolidinone ring’s rigidity may improve stability compared to flexible alkyl chains in ’s pyrazole derivatives .
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolidinone core substituted with a dimethoxyphenyl group and a sulfonamide moiety. Its structural formula can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
A study on related compounds suggests that modifications in the structure can lead to enhanced antimicrobial properties. For instance, derivatives of pyrrolidinone have shown significant activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The sulfonamide group in the compound is known to contribute to anti-inflammatory activity. Sulfonamides have been documented to inhibit the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various models of disease .
Anticancer Potential
Initial studies have indicated that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in inflammation and cancer progression.
Binding Affinity Results
| Target | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -8.5 |
| DHFR | -7.2 |
| Bcl-2 | -9.0 |
These results indicate a strong potential for therapeutic applications in inflammatory diseases and cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide?
- Methodology: A common approach for sulfonamide synthesis involves reacting an amine-containing precursor (e.g., 3,4-dimethoxyphenylpyrrolidinone) with propane-1-sulfonyl chloride in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology: Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (gradient elution), UV detection at 254 nm .
- NMR : and NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous sulfonamide derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Methodology:
- Solubility : Determine in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy .
- logP : Measure via shake-flask method or predict using software like ACD/Labs Percepta .
- Stability : Assess under varying pH (1–10) and temperatures (4–37°C) via HPLC monitoring over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodology:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, sulfotransferases). Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .
- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide, dimethoxyphenyl) for target engagement using tools like PHASE .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology:
- Dose-Response Curves : Compare IC values from cell-based vs. enzymatic assays. Discrepancies may arise from off-target effects or differential cell permeability.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for direct binding kinetics .
Q. How can the metabolic stability and CYP450 inhibition potential of this compound be evaluated?
- Methodology:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS quantification of parent compound depletion .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to measure IC values in recombinant enzyme systems .
Key Considerations for Experimental Design
- Stereochemical Purity : Chiral centers in the pyrrolidinone ring require enantioselective synthesis (e.g., asymmetric catalysis) and validation via chiral HPLC .
- Biological Assay Interference : The dimethoxyphenyl group may autofluoresce; use orthogonal detection methods (e.g., luminescence) in high-throughput screens .
- Data Reproducibility : Include positive controls (e.g., known sulfonamide inhibitors) and replicate experiments across independent labs to mitigate batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
